triazin-2-yl)sulfanyl)acetate CAS No. 306979-25-9](/img/structure/B2558176.png)
Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrido1,2-atriazin core with a methyl group at the 7-position and an ethyl sulfanylacetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine as the starting material.
Condensation Reaction: The 2-aminopyridine is condensed with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate.
Conversion to Intermediate: The aminomethylene malonate is then converted to ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in the presence of catalytic 2-chlorobenzoic acid at 250°C.
Final Steps: Further reactions and modifications lead to the formation of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrido1,2-atriazin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Ethyl 2-((6-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl)acetate: Similar structure with a methyl group at a different position.
Ethyl 2-((7-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)acetate: Similar core structure but lacking the sulfanyl group.
Uniqueness: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)7-19-11-13-9-5-4-8(2)6-15(9)12(17)14-11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCALYUNCMXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)
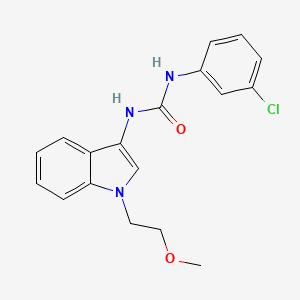
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)
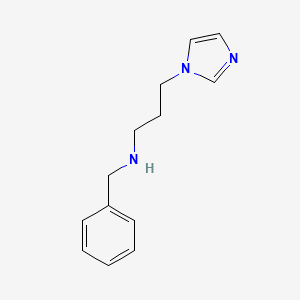
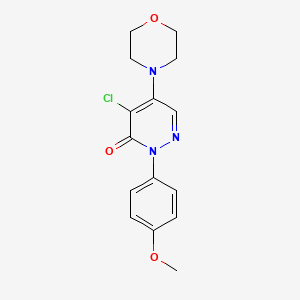
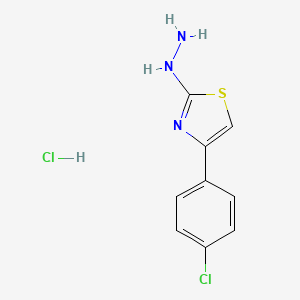
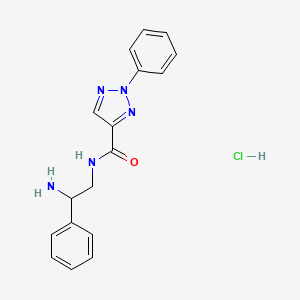
![6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2558104.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)
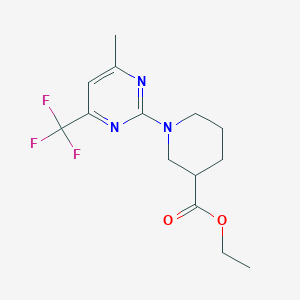
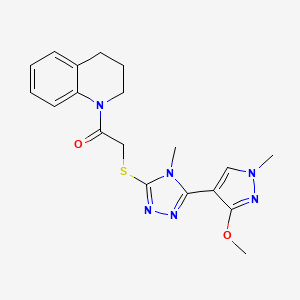
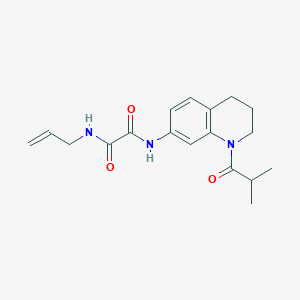
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2558114.png)
